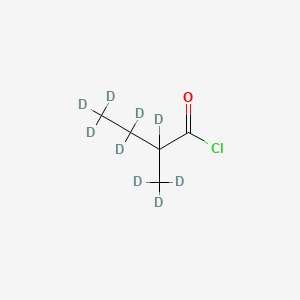

(+/-)-2-Methylbutyryl-d9 Chloride

Description

Overview of Acyl Chlorides as Reactive Intermediates in Organic Synthesis

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl. youtube.com They are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine atom. youtube.com This substitution makes acyl chlorides highly reactive compounds and versatile intermediates in organic synthesis. nih.gov The high reactivity stems from the electron-withdrawing nature of both the oxygen and chlorine atoms, which makes the carbonyl carbon highly susceptible to nucleophilic attack. umich.edu

Due to their reactivity, acyl chlorides are key starting materials for the synthesis of a variety of other organic compounds, including esters, amides, and acid anhydrides. nih.gov They react readily with a wide range of nucleophiles, such as alcohols, amines, and water, typically through a nucleophilic acyl substitution mechanism. umich.edu The preparation of acyl chlorides is often achieved by treating carboxylic acids with reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃). alkalisci.comfelixbio.cnlibretexts.orgchemguide.co.uk

Unique Research Opportunities Presented by (+/-)-2-Methylbutyryl-d9 Chloride

The compound this compound presents a unique combination of features: it is a branched-chain acyl chloride that has been fully deuterated. This specific combination opens up distinct research avenues. Its primary application is likely as an internal standard in analytical chemistry, especially in mass spectrometry-based quantification of its non-deuterated analog, 2-methylbutyric acid, and related metabolites. clearsynth.comtexilajournal.comaptochem.com The nine deuterium (B1214612) atoms provide a significant mass shift, preventing signal overlap with the analyte while maintaining very similar chromatographic behavior. aptochem.com

Furthermore, the deuteration of the branched methyl group and the rest of the acyl chain could be utilized in metabolic studies to trace the pathways of branched-chain fatty acids like 2-methylbutyric acid. nih.govfrontiersin.org Such studies are crucial for understanding various metabolic processes and disorders. frontiersin.org The presence of a chiral center in this compound adds another layer of complexity and potential for stereoselective studies.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Synonyms | 2,3,3,4,4,4-Hexadeuterio-2-(trideuteriomethyl)butanoyl chloride |

| CAS Number | 1219795-10-4 |

| Molecular Formula | C₅D₉ClO |

| Molecular Weight | 129.63 |

| Unlabeled CAS Number | 57526-28-0 |

This data is compiled from available chemical supplier information. lgcstandards.comlgcstandards.com

Scope and Objectives of Contemporary Research on Branched Deuterated Acyl Halides

Contemporary research on branched deuterated acyl halides, while not extensive, is primarily driven by their potential in analytical and metabolic research. A key objective is the synthesis of these compounds with high isotopic purity to serve as reliable internal standards for quantitative mass spectrometry. nih.gov This is particularly important for the accurate measurement of biomarkers in complex biological matrices. texilajournal.com

Another significant research direction is their application in metabolic tracing studies. nih.govfrontiersin.org By introducing deuterated branched-chain acyl groups into biological systems, researchers can follow their metabolic fate, identify novel metabolites, and elucidate enzymatic pathways. nih.govfrontiersin.org This is of particular interest in studying the metabolism of branched-chain amino acids and fatty acids, which are implicated in various physiological and pathological conditions. mdpi.com The development of new synthetic methods for the selective deuteration of branched-chain carboxylic acids and their conversion to acyl halides is also an active area of investigation, aiming to provide a wider range of tools for these sophisticated studies. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C5H9ClO |

|---|---|

Molecular Weight |

129.63 g/mol |

IUPAC Name |

2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoyl chloride |

InChI |

InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D |

InChI Key |

XRPVXVRWIDOORM-CBZKUFJVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)Cl)C([2H])([2H])[2H] |

Canonical SMILES |

CCC(C)C(=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for +/ 2 Methylbutyryl D9 Chloride

Strategies for Carbon-Deuterium Bond Formation at Specific Molecular Positions

The cornerstone of synthesizing (+/-)-2-Methylbutyryl-d9 Chloride is the efficient and specific incorporation of deuterium (B1214612) atoms into the molecular framework. Various strategies have been developed for the formation of carbon-deuterium (C-D) bonds, ranging from the deuteration of precursors to direct exchange reactions and reductive deuteration methods.

Deuteration Approaches for 2-Methylbutyric Acid Precursors

The synthesis of the target molecule logically begins with the deuteration of its corresponding carboxylic acid precursor, 2-methylbutanoic acid. wikipedia.org One common approach is the α-deuteration of carboxylic acids. Recent advancements have demonstrated the use of a ternary catalytic system for the α-deuteration of carboxylic acids with high levels of deuterium incorporation under mild conditions. elsevierpure.comresearchgate.net This method often involves the in-situ generation of a more reactive species, such as an acyl pyridinium species, which can then undergo enolization and subsequent deuteration. elsevierpure.com

Another strategy involves the decarboxylative deuteration of a suitable precursor. This method allows for the introduction of a deuterium atom at a specific position by replacing a carboxylic acid group. nih.gov While not directly applicable for the exhaustive deuteration required for this compound, it represents a powerful tool for selective deuterium labeling.

For the synthesis of the fully deuterated alkyl chain of 2-methylbutyric acid, a multi-step synthetic sequence starting from smaller, commercially available deuterated building blocks is often the most practical approach. This could involve Grignard reactions with deuterated alkyl halides and carbon dioxide, or asymmetric hydrogenation of a deuterated precursor like tiglic acid using a suitable catalyst. wikipedia.org

Deuterium Exchange Reactions in Related Aliphatic Systems

Direct hydrogen-deuterium (H/D) exchange reactions on the aliphatic backbone of 2-methylbutyric acid or related molecules present another avenue for deuterium incorporation. These reactions are often catalyzed by transition metals or are performed under acidic or basic conditions. libretexts.orgnih.gov For carboxylic acids, base-catalyzed H/D exchange can occur at the α-position due to the acidity of the α-hydrogens, proceeding through an enolate intermediate. nih.gov However, achieving exhaustive deuteration of the entire alkyl chain through this method can be challenging and may require harsh reaction conditions.

Catalytic deuteration using heterogeneous catalysts like palladium on carbon (Pd/C) in the presence of D2 gas or a deuterium source like D2O can facilitate H/D exchange on saturated aliphatic carboxylic acids. rsc.org The selectivity and efficiency of such exchanges depend on the catalyst, the reaction conditions, and the structure of the substrate.

Single Electron Transfer Reductive Deuteration of Acyl Chlorides

A highly effective and more direct method for introducing deuterium at the α-position of a carbonyl group is through the single electron transfer (SET) reductive deuteration of acyl chlorides. mdpi.comnih.govorganic-chemistry.org This methodology involves the use of a single electron donor, such as samarium(II) iodide (SmI2) or sodium dispersion, in the presence of a deuterium source like D2O or deuterated ethanol (B145695) (EtOD-d1). mdpi.comorganic-chemistry.org

The reaction proceeds via the formation of a ketyl radical intermediate after the first electron transfer to the acyl chloride. Subsequent electron transfers and quenching with the deuterium source lead to the formation of an α,α-dideuterio alcohol. mdpi.com This method is distinguished by its excellent functional group tolerance and high levels of deuterium incorporation. mdpi.com While this specific reaction produces a deuterated alcohol rather than the deuterated acyl chloride directly, the resulting alcohol can be oxidized to the corresponding deuterated carboxylic acid, which can then be converted to the target acyl chloride.

Recent advancements in this area have focused on improving the deuterium atom economy by using cost-effective reagents like sodium dispersion and EtOD-d1. nih.govorganic-chemistry.org These optimized conditions have achieved high yields and deuterium incorporation in short reaction times. organic-chemistry.org

| Method | Reagents | Deuterium Source | Key Features |

| α-Deuteration of Carboxylic Acids | Ternary catalyst system (e.g., K2CO3, pivalic anhydride, DMAP) | D2O | Mild conditions, high α-deuteration levels. elsevierpure.comresearchgate.net |

| Catalytic H/D Exchange | Heterogeneous catalysts (e.g., Pd/C) | D2 gas or D2O | Applicable to saturated aliphatic chains. rsc.org |

| SET Reductive Deuteration | SmI2 or Sodium dispersion | D2O or EtOD-d1 | High functional group tolerance and deuterium incorporation; produces deuterated alcohol. mdpi.comnih.govorganic-chemistry.org |

Conversion of Deuterated Carboxylic Acids to Acyl Chlorides

Once the deuterated precursor, (+/-)-2-methylbutyric acid-d9, is obtained, the final step is its conversion to the corresponding acyl chloride. This transformation requires careful selection of reagents and reaction conditions to ensure high yield and, critically, to prevent any back-exchange of deuterium atoms.

Optimized Reagent Selection for Chlorination Reactions

Several common reagents are available for the conversion of carboxylic acids to acyl chlorides, each with its own advantages and disadvantages. masterorganicchemistry.comsci-hub.se

Thionyl Chloride (SOCl2): This is a widely used and effective reagent. masterorganicchemistry.comlibretexts.orglibretexts.org The reaction produces gaseous byproducts (SO2 and HCl), which can simplify purification. masterorganicchemistry.com However, the generation of HCl could potentially lead to H/D back-exchange under certain conditions, especially if trace amounts of water are present. Therefore, the reaction is typically carried out under anhydrous conditions, often in an inert solvent or neat thionyl chloride. masterorganicchemistry.com

Oxalyl Chloride ((COCl)2): Oxalyl chloride is another common and often milder reagent for this transformation. sci-hub.sechemicalbook.com It also produces volatile byproducts (CO, CO2, and HCl). sci-hub.se The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). sci-hub.se The milder conditions offered by oxalyl chloride may be preferable for substrates that are sensitive to the more vigorous conditions sometimes required with thionyl chloride, potentially minimizing the risk of deuterium loss.

Phosphorus Chlorides (PCl3 and PCl5): Phosphorus trichloride (B1173362) and phosphorus pentachloride are also effective for this conversion. masterorganicchemistry.com However, they produce non-volatile byproducts (phosphorous acid or phosphoryl chloride, respectively), which can complicate the purification of the desired acyl chloride. masterorganicchemistry.com

For the synthesis of this compound, oxalyl chloride with a catalytic amount of DMF is often the preferred reagent due to its mild reaction conditions and the formation of gaseous byproducts, which facilitates the isolation of the pure product while minimizing the risk of deuterium scrambling.

Reaction Conditions for Maximizing Yield and Deuterium Incorporation

To maximize the yield and preserve the high level of deuterium incorporation, the chlorination reaction must be conducted under carefully controlled conditions.

Anhydrous Conditions: It is imperative that the reaction is carried out under strictly anhydrous conditions. Any moisture present can hydrolyze the acyl chloride back to the carboxylic acid and can also be a source of protons for H/D exchange.

Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents the ingress of atmospheric moisture.

Temperature Control: The reaction is typically performed at room temperature or with gentle heating. masterorganicchemistry.com For a deuterated substrate, it is advisable to start at a lower temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature to control the exothermicity and minimize any potential side reactions.

Stoichiometry: A slight excess of the chlorinating agent (typically 1.1 to 1.5 equivalents) is generally used to ensure complete conversion of the carboxylic acid.

Purification: After the reaction is complete, the excess reagent and solvent are removed under reduced pressure. The resulting crude acyl chloride can often be used directly in subsequent steps or purified by fractional distillation under reduced pressure to obtain a highly pure product.

| Chlorinating Agent | Typical Conditions | Byproducts | Considerations for Deuterated Substrates |

| Thionyl Chloride (SOCl2) | Neat or in an inert solvent (e.g., DCM, toluene), reflux. masterorganicchemistry.com | SO2 (g), HCl (g) | Potential for H/D exchange due to HCl; requires strictly anhydrous conditions. |

| Oxalyl Chloride ((COCl)2) | Inert solvent (e.g., DCM), catalytic DMF, 0 °C to RT. sci-hub.sechemicalbook.com | CO (g), CO2 (g), HCl (g) | Milder conditions, preferred for sensitive substrates to minimize deuterium loss. |

| Phosphorus Trichloride (PCl3) | Neat or in an inert solvent, gentle heating. masterorganicchemistry.com | H3PO3 (s) | Non-volatile byproduct complicates purification. |

| Phosphorus Pentachloride (PCl5) | Neat or in an inert solvent, room temperature. masterorganicchemistry.com | POCl3 (l), HCl (g) | Non-volatile liquid byproduct. |

Enantioselective Synthesis of Optically Active Deuterated 2-Methylbutyryl Derivatives

The introduction of chirality and deuterium into the 2-methylbutyryl scaffold requires sophisticated synthetic strategies that can precisely control both stereochemistry and isotopic labeling. The following sections detail two powerful approaches to achieve this: asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric Catalysis in the Preparation of Chiral Deuterated Precursors

Asymmetric catalysis offers an elegant and efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of deuterated 2-methylbutyryl derivatives, this approach can be applied to create the chiral center with simultaneous or subsequent incorporation of deuterium.

One of the most effective methods for the enantioselective synthesis of 2-methylalkanoic acids is the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. For instance, the asymmetric hydrogenation of tiglic acid, a common precursor to 2-methylbutanoic acid, can be achieved with high enantioselectivity using ruthenium-BINAP catalysts nih.gov. To produce the deuterated analogue, this reaction can be adapted by using deuterium gas (D₂) instead of hydrogen gas (H₂). The chiral catalyst, typically a ruthenium complex with a chiral phosphine ligand like BINAP, directs the addition of two deuterium atoms across the double bond, establishing the chiral center at the α-position and introducing deuterium at both the α- and β-positions.

Biocatalysis represents another powerful tool for asymmetric synthesis and deuteration. Enzymes, such as those dependent on nicotinamide cofactors, can catalyze highly stereoselective reductions. By employing a system that generates and recycles a deuterated cofactor, such as [4-²H]-NADH, a wide range of C=C double bonds can be asymmetrically deuterated nih.gov. This biocatalytic approach offers mild reaction conditions and exceptional chemo-, stereo-, and isotopic selectivity. For example, an ene-reductase could be employed for the asymmetric deuteration of an unsaturated precursor to 2-methylbutyric acid, using heavy water (D₂O) as the deuterium source nih.gov.

The following table summarizes key findings in the asymmetric catalytic preparation of chiral 2-methylbutyric acid, which serves as a model for its deuterated counterpart.

| Catalyst/Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Ruthenium-BINAP | Tiglic Acid | (R)- or (S)-2-Methylbutanoic Acid | High | nih.gov |

| Lipase (B570770) IM 20 | Racemic 2-Methylbutanoic Acid | (S)-2-Methylbutanoic Acid Methyl Ester | >50% | uzh.chresearchgate.net |

| Lipase AP | Racemic 2-Methylbutanoic Acid | (S)-2-Methylbutanoic Acid Methyl Ester | ~50% | uzh.chresearchgate.net |

| Lipase FAP-15 | Racemic 2-Methylbutanoic Acid | (S)-2-Methylbutanoic Acid Methyl Ester | ~50% | uzh.chresearchgate.net |

Chiral Auxiliary-Based Approaches for Stereocontrol

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct a chemical transformation in a stereoselective manner. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is widely used for the synthesis of α-substituted chiral carboxylic acids researchgate.netmdpi.com.

A common approach involves the use of chiral oxazolidinones, popularized by David Evans. The synthesis begins with the acylation of a chiral oxazolidinone with a suitable acyl chloride, such as propanoyl chloride. The resulting N-acyloxazolidinone can then be deprotonated to form a chiral enolate. This enolate can then react with a deuterated electrophile, such as deuterated methyl iodide (CD₃I), to introduce the deuterated methyl group at the α-position with high diastereoselectivity. The stereochemical outcome is dictated by the steric hindrance of the chiral auxiliary, which blocks one face of the enolate, forcing the electrophile to approach from the less hindered face. Finally, the chiral auxiliary is cleaved, typically by hydrolysis, to afford the desired optically active deuterated 2-methylbutanoic acid.

Another effective class of chiral auxiliaries for the synthesis of chiral 2-methylalkanoic acids are imidazolidin-2-ones. The process is similar to that of oxazolidinones, involving N-acylation, stereoselective alkylation of the corresponding enolate, and subsequent removal of the auxiliary to yield the chiral carboxylic acid with high enantiomeric purity researchgate.net. For the synthesis of a deuterated derivative, a deuterated alkylating agent would be employed in the alkylation step.

The table below provides examples of chiral auxiliary-mediated synthesis of (R)-2-methylalkanoic acids, demonstrating the high levels of stereocontrol achievable with this methodology.

| Chiral Auxiliary | Substrate | Alkylating Agent | Product | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Reference |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | N-Propanoyloxazolidinone | Methyl Iodide | (R)-2-Methylpropanoic Acid derivative | High | mdpi.com |

| (S)-Imidazolidin-2-one derivative | N-Propanoylimidazolidin-2-one | Methyl Iodide | (R)-2-Methylbutanoic Acid | 97-99% ee | researchgate.net |

| Chiral Oxazoline | 2-Ethyl-4,4-dimethyl-2-oxazoline | Methyl Iodide | (S)-2-Methylbutanoic Acid | High | nih.gov |

Applications in Complex Organic Synthesis and Derivatization

Role as an Acylating Agent in Diversified Molecular Architectures

As a potent acylating agent, (+/-)-2-Methylbutyryl-d9 Chloride readily introduces the deuterated 2-methylbutyryl moiety onto various nucleophiles. The acyl chloride is a highly electrophilic derivative of a carboxylic acid, making it reactive toward even weak nucleophiles. masterorganicchemistry.comchemguide.co.uk This reactivity facilitates the construction of diverse molecular structures incorporating a stable isotopic label.

The reaction of this compound with alcohols or phenols is a direct and efficient method for synthesizing deuterated esters. This transformation proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.ukyoutube.com The alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. youtube.comlibretexts.org Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. youtube.comlibretexts.org A final deprotonation step yields the stable ester product and hydrogen chloride. libretexts.org

The reaction is typically vigorous and exothermic, often conducted at room temperature or below. chemguide.co.ukchemguide.co.uk The use of an acyl chloride like this compound is advantageous over direct esterification with the corresponding carboxylic acid because the reaction is irreversible, leading to higher yields. libretexts.org The resulting deuterated esters are valuable as internal standards in quantitative mass spectrometry or as probes to study metabolic pathways of ester-containing drugs and natural products. clearsynth.comsymeres.com

Table 1: Esterification using Deuterated Acyl Chloride

| Reactant 1 | Reactant 2 | Product | Significance of Deuterium (B1214612) Label |

|---|---|---|---|

| This compound | Alcohol (R-OH) | Deuterated Ester | Enables use as an internal standard or metabolic tracer. clearsynth.comnih.gov |

This compound reacts readily with ammonia, primary amines, or secondary amines to form deuterated amides. libretexts.orglibretexts.org The reaction mechanism is analogous to esterification, involving nucleophilic attack by the amine nitrogen on the acyl chloride carbonyl, followed by the elimination of hydrogen chloride. youtube.com Typically, two equivalents of the amine are used: one to act as the nucleophile and the second to neutralize the HCl byproduct, forming an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk

This reaction is fundamental in the synthesis of small molecules and complex structures like peptides. In peptide synthesis, the formation of the amide bond (peptide bond) is the key step. libretexts.org While modern methods often use coupling agents, the high reactivity of acyl chlorides provides a direct route to amide formation. masterorganicchemistry.com Specialized solid-phase synthesis techniques, for instance using 2-chlorotrityl chloride resin, allow for the sequential building of peptide chains. nih.govresearchgate.netjacsdirectory.com By incorporating this compound, researchers can introduce a deuterated acyl cap at the N-terminus of a peptide or create deuterated amide-containing pharmaceuticals to study their metabolic fate and pharmacokinetic profiles. symeres.com

While highly reactive organometallic reagents like Grignard reagents add twice to acyl chlorides to yield tertiary alcohols, less reactive organocuprates (Gilman reagents) can be used to synthesize ketones in a controlled manner. chemistrysteps.commasterorganicchemistry.com The reaction of this compound with a lithium dialkylcuprate (R₂CuLi) results in the formation of a ketone through a single addition of an alkyl group. masterorganicchemistry.comlibretexts.org

The reduced reactivity of the Gilman reagent is key to the success of this synthesis. chemistrysteps.com The organocuprate adds to the acyl chloride, but the resulting tetrahedral intermediate is stable enough at low temperatures to prevent a second addition. chemistrysteps.com The reaction stops at the ketone stage, providing a powerful method for carbon-carbon bond formation and the synthesis of complex, deuterated ketones. chemistrysteps.comyoutube.com These deuterated ketones can serve as building blocks for more complex molecules or as standards in analytical chemistry. nih.gov

Table 2: Ketone Synthesis using this compound

| Reagent | Product Type | Key Feature |

|---|---|---|

| Lithium Dialkylcuprate (R'₂CuLi) | Deuterated Ketone | The reaction stops after a single addition, preventing over-alkylation to an alcohol. chemistrysteps.comyoutube.com |

Integration into Multi-Step Synthesis of Bioactive Compounds

The incorporation of deuterium into bioactive molecules is a critical strategy in pharmaceutical and biochemical research. clearsynth.comresearchgate.net this compound is an ideal building block for this purpose, allowing for the late-stage introduction of a heavily deuterated fragment into a larger synthetic scheme.

Deuterium-labeled compounds are chemically almost identical to their non-labeled counterparts but possess a greater mass. clearsynth.com This property makes them invaluable as internal standards for quantitative analysis by mass spectrometry, where they can be easily distinguished from the unlabeled analyte. nih.gov The synthesis of a deuterated analog of a drug or metabolite using this compound allows for precise quantification in biological samples. symeres.comnih.gov

Furthermore, the replacement of hydrogen with deuterium can alter the rate of metabolic processes. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a "Kinetic Isotope Effect." This can slow down metabolic pathways that involve the cleavage of that bond, potentially improving the pharmacokinetic profile of a drug by increasing its metabolic stability and half-life. symeres.com Therefore, acylating a bioactive molecule with this compound can produce a new chemical entity with potentially enhanced therapeutic properties. clearsynth.com

Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers. wikipedia.orglibretexts.org One common method involves reacting the racemate with a single, pure enantiomer of a second chiral compound, known as a chiral derivatizing or resolving agent. wikipedia.orgtcichemicals.com This reaction creates a mixture of diastereomers, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by techniques like crystallization or chromatography. wikipedia.orglibretexts.orgnih.gov

In the context of natural product synthesis, an enantiomerically pure form of 2-methylbutyryl chloride could be used as a chiral resolving agent. For example, reacting a racemic alcohol or amine with (S)-2-methylbutyryl chloride would produce a mixture of two diastereomeric esters or amides. After separation of these diastereomers, a simple hydrolysis reaction would liberate the individual, enantiomerically pure alcohols or amines, as well as the chiral auxiliary. wikipedia.org While the subject compound, this compound, is itself racemic, this principle of stereoselective acylation is a cornerstone of natural product synthesis for isolating specific stereoisomers, which often exhibit distinct biological activities.

Novel Reaction Pathways and Catalytic Systems Utilizing Acyl Chlorides

The reactivity of acyl chlorides, including deuterated variants like this compound, is being expanded through the development of novel reaction pathways and catalytic systems. These modern methods move beyond traditional acylation reactions, enabling the use of acyl chlorides in a wider array of chemical transformations. nih.gov Visible-light photoredox catalysis, for instance, has become a powerful tool for generating acyl radicals from various precursors, including acyl chlorides, under mild conditions. nih.gov These reactive intermediates can then participate in a variety of synthetic transformations that were previously difficult to achieve. nih.gov

Innovations in catalysis have also broadened the utility of this functional group. For example, while acyl fluorides have gained attention for their unique balance of stability and reactivity in transition-metal-catalyzed reactions, acyl chlorides remain highly relevant due to their commercial availability and established reactivity patterns. researchgate.netnih.govelsevierpure.com Research continues to uncover new catalytic systems that can effectively harness the reactivity of acyl chlorides for complex molecule synthesis. researchgate.netresearchgate.net

Photoredox and Transition Metal Catalysis for Functionalization

The intersection of photoredox catalysis and transition metal catalysis has unlocked new avenues for the functionalization of molecules using acyl chlorides. acs.org This dual catalytic approach allows for the formation of carbon-centered radicals under exceptionally mild conditions, which can then be coupled with various partners. acs.orgbeilstein-journals.org

Visible-light photoredox catalysis can initiate single-electron transfer (SET) processes, converting acyl chlorides into highly reactive acyl radicals. nih.gov These radicals are versatile intermediates for C-C bond formation. nih.gov A notable application is the cross-coupling of acyl chlorides with potassium alkoxymethyltrifluoroborates, facilitated by a photoredox/nickel dual catalytic system, to produce α-alkoxyketones. acs.org This method is valued for its operational simplicity and tolerance of various functional groups. acs.org

Transition metals such as palladium, rhodium, and iridium are also pivotal in catalyzing reactions involving acyl chlorides. researchgate.net While much recent work has focused on the unique properties of acyl fluorides, acyl chlorides continue to be employed in transition-metal-catalyzed acyl and decarbonylative coupling reactions. nih.govelsevierpure.com These reactions enable the construction of complex molecular frameworks from readily available starting materials. researchgate.net For example, palladium-catalyzed reactions of aroyl chlorides with epoxides demonstrate the role of the transition metal in controlling regioselectivity. researchgate.net

Table 1: Examples of Photoredox and Transition Metal-Catalyzed Reactions with Acyl Chlorides

| Reaction Type | Catalyst System | Substrate Example | Product Type |

|---|---|---|---|

| α-Alkoxyketone Synthesis | fac-[Ir(ppy)₃] / NiCl₂·glyme | Acyl Chloride + Potassium alkoxymethyltrifluoroborate | α-Alkoxyketone |

| C-H Arylation | Photoredox Catalyst | Acyl Chloride + Heteroarene | Acylated Heteroarene |

This table presents generalized reaction types where a deuterated acyl chloride like this compound could potentially be used.

Radical-Mediated Transformations Involving Deuterated Acyl Chlorides

The generation of acyl radicals from acyl chlorides is a cornerstone of various modern synthetic methods. nih.gov Visible-light photoredox catalysis provides a mild and efficient means to generate these radicals, which can then undergo transformations such as Giese-type additions or Minisci-type acylations of heteroarenes. nih.govnih.gov

A significant application involving deuterated acyl chlorides is in the synthesis of α,α-dideuterio alcohols. mdpi.comnih.gov In these reactions, the acyl chloride is treated with a single-electron transfer (SET) reagent, such as samarium(II) iodide (SmI₂), in the presence of a deuterium source like deuterium oxide (D₂O). mdpi.comresearchgate.net This process involves a four-electron transfer. The first electron transfer generates a ketyl radical, which undergoes further reduction and deuteration steps to yield the final deuterated alcohol. mdpi.com This method is notable for its excellent functional group tolerance and high levels of deuterium incorporation. mdpi.comnih.gov

Researchers have also developed more deuterium atom-economical methods using cost-effective reagents like sodium dispersion as the electron donor and deuterated ethanol (B145695) (EtOD-d1) as the deuterium source. acs.org These radical-mediated reductive deuteration reactions highlight a key use for deuterated acyl chlorides as precursors to other valuable deuterated molecules, which serve as internal standards for mass spectrometry or as building blocks for deuterated drugs with improved pharmacokinetic profiles. mdpi.comacs.org

Table 2: Research Findings on Reductive Deuteration of Acyl Chlorides

| Method | Reagents | Key Feature | Deuterium Incorporation | Reference |

|---|---|---|---|---|

| SET Reductive Deuteration | SmI₂ / D₂O | High functional group tolerance | Exquisite | mdpi.comnih.govresearchgate.net |

This table summarizes key findings for the general class of acyl chlorides, which is applicable to deuterated variants.

Elucidation of Reaction Mechanisms Through Deuterium Isotope Effects

Primary and Secondary Deuterium (B1214612) Kinetic Isotope Effects (KIEs) Studies

Kinetic isotope effects are categorized as either primary or secondary, depending on whether the isotopically substituted bond is broken or formed during the rate-determining step of the reaction.

Primary kinetic isotope effects (PKIEs) are observed when a bond to the isotope is cleaved in the slowest step of a reaction. In the context of acylation reactions involving (+/-)-2-Methylbutyryl-d9 Chloride, a significant PKIE would be expected if the abstraction of a deuterium atom from the branched alkyl chain were the rate-determining step. However, in typical nucleophilic acyl substitution reactions, the rate-determining step usually involves the nucleophilic attack on the carbonyl carbon or the departure of the leaving group, not the cleavage of a C-D bond on the alkyl chain. researchgate.net

Secondary kinetic isotope effects (SKIEs), conversely, arise from isotopic substitution at a position that is not directly involved in bond breaking or formation in the rate-determining step. princeton.edu These effects are generally smaller than PKIEs but are nonetheless highly informative about changes in the steric and electronic environment of the isotopically labeled center between the ground state and the transition state. princeton.edu For acylation reactions with this compound, the deuterium atoms are located at the α and β positions relative to the carbonyl group.

The hydrolysis of a similar compound, acetyl chloride-d3, has been shown to exhibit a notable secondary deuterium isotope effect, with a kH/kD value between 1.51 and 1.62. This effect is attributed to differences in hyperconjugation between the ground state and the more carbocation-like transition state. mdpi.com For this compound, a similar investigation into its solvolysis would be expected to yield a significant SKIE. The magnitude of this effect would provide insight into the degree of positive charge development on the carbonyl carbon in the transition state. A larger SKIE would suggest a more advanced transition state with greater carbocationic character.

| Reaction | Deuterated Substrate | kH/kD | Interpretation |

| Hydrolysis | Acetyl chloride-d3 | 1.51-1.62 | Significant positive charge development on the carbonyl carbon in the transition state. |

| Basic Hydrolysis | Ethyl acetate-d3 | 0.90 | Decrease in positive charge on the carbonyl carbon in the transition state. |

This table presents data for analogous compounds to illustrate the principles of secondary kinetic isotope effects in acylation reactions.

The magnitude and direction (normal, kH/kD > 1, or inverse, kH/kD < 1) of SKIEs offer a detailed picture of the transition state geometry. For acylation reactions, the hybridization of the carbonyl carbon changes from sp2 in the ground state to sp3 in the tetrahedral intermediate. This change in hybridization affects the vibrational frequencies of the adjacent C-H (or C-D) bonds.

In the case of this compound, the deuterium atoms at the α-position are particularly sensitive to this change. An inverse secondary kinetic isotope effect (kH/kD < 1) is often observed in reactions where an sp2-hybridized carbon is converted to an sp3-hybridized carbon in the transition state. This is because the C-H (or C-D) bending vibrations become more constrained in the more sterically crowded sp3 transition state, and the energetic cost of this increased constraint is less for the heavier C-D bond. Therefore, measuring the SKIE for the reaction of this compound with various nucleophiles could reveal the extent to which the transition state resembles the tetrahedral intermediate.

Computational Chemistry Approaches to Model Deuterium Isotope Effects

Computational chemistry provides a powerful theoretical framework for modeling deuterium isotope effects and complementing experimental studies. nih.govacs.org By calculating the vibrational frequencies of the ground state and transition state structures for both the protiated and deuterated forms of (+/-)-2-Methylbutyryl Chloride, it is possible to predict the kinetic isotope effects. These theoretical calculations can help to:

Validate proposed transition state structures: By comparing the computationally predicted KIE with the experimentally measured value, researchers can assess the accuracy of their proposed transition state model.

Distinguish between different mechanistic pathways: If a reaction can proceed through multiple potential mechanisms, each with a distinct transition state, computational modeling can predict the KIE for each pathway. The pathway whose predicted KIE best matches the experimental result is likely the correct one.

For this compound, density functional theory (DFT) calculations could be employed to model its acylation reactions. By calculating the zero-point vibrational energies (ZPVE) of the reactants and the transition state for both the d0 and d9 isotopologues, the theoretical KIE can be estimated. Discrepancies between the calculated and any future experimental values would point to areas where the theoretical model may need refinement, such as the inclusion of tunneling effects, which can be significant in hydrogen/deuterium transfer reactions.

Density Functional Theory (DFT) Calculations for KIE Prediction

Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting and understanding kinetic isotope effects. DFT calculations can be used to model the potential energy surface of a reaction, locate the transition state structure, and calculate the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species.

The prediction of KIE using DFT typically involves the following steps:

Geometry Optimization: The structures of the reactant (e.g., (+/-)-2-Methylbutyryl Chloride) and the transition state for its reaction with a nucleophile (e.g., water) are optimized.

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to obtain the zero-point vibrational energies (ZPVEs). These calculations also confirm that the reactant is a minimum on the potential energy surface (no imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency).

KIE Calculation: The KIE is then calculated using the ZPVEs of the isotopologues. The difference in ZPVE between the reactant and the transition state for the deuterated and non-deuterated species determines the magnitude of the KIE.

Table 1: Hypothetical DFT-Calculated Vibrational Frequencies and KIE for the Hydrolysis of 2-Methylbutyryl Chloride

| Vibrational Mode | Frequency (H) (cm⁻¹) | Frequency (D9) (cm⁻¹) | Contribution to KIE |

| C-H Stretch (methyl) | 2980 | 2150 | Significant |

| C-H Stretch (ethyl) | 2950 | 2120 | Significant |

| C-H Bend (methyl) | 1450 | 1050 | Moderate |

| C-H Bend (ethyl) | 1460 | 1060 | Moderate |

| Predicted KIE (kH/kD9) | ~1.1-1.3 |

Note: This table is illustrative and based on general principles of KIE calculations. Actual values would require specific DFT computations.

The predicted secondary KIE in this hypothetical case is greater than 1, suggesting that the transition state is more sterically crowded or has a different vibrational environment compared to the reactant, which is influenced by the presence of deuterium.

Molecular Dynamics Simulations of Deuterated Reaction Systems

Molecular dynamics (MD) simulations provide a dynamic picture of chemical reactions, allowing researchers to observe the motion of atoms and molecules over time. For deuterated systems like this compound, MD simulations can offer valuable insights into the role of the solvent and the dynamic behavior of the substrate during the reaction.

In an MD simulation of the hydrolysis of this compound, the system would consist of the acyl chloride molecule and a large number of water molecules. The interactions between all atoms are described by a force field. The simulation would track the trajectory of each atom, providing information on:

Solvent Reorganization: How the water molecules arrange themselves around the acyl chloride before, during, and after the reaction. The heavier deuterium atoms in the substrate can influence the dynamics of these interactions.

Conformational Changes: The flexibility of the 2-methylbutyryl group and how its deuteration might affect its preferred conformations in solution and its approach to the transition state.

Energy Fluctuations: The energy landscape of the reaction and how it is traversed.

MD simulations can be particularly useful in understanding the "cage effect" of the solvent, where the surrounding solvent molecules can influence the lifetime of the tetrahedral intermediate and the probability of the leaving group's departure. The mass difference between hydrogen and deuterium can affect the vibrational and librational motions of the substrate within the solvent cage, potentially influencing the reaction rate.

Table 2: Potential Observables from Molecular Dynamics Simulations of 2-Methylbutyryl-d9 Chloride Hydrolysis

| Observable | Description | Expected Influence of Deuteration |

| Radial Distribution Function | Probability of finding a water molecule at a certain distance from the carbonyl carbon. | Minor changes due to altered van der Waals interactions. |

| Mean Square Displacement | A measure of the mobility of the acyl chloride molecule in the solvent. | Slightly lower for the deuterated species due to increased mass. |

| Hydrogen Bonding Dynamics | The lifetime of hydrogen bonds between water and the carbonyl oxygen. | Potentially longer lifetimes due to altered vibrational modes. |

Developments in Analytical Methodologies Utilizing Deuterium Labeling

Hypothetical Application of (+/-)-2-Methylbutyryl-d9 Chloride as an Internal Standard in Quantitative Analysis

An internal standard is a compound of known concentration added to an unknown sample to facilitate the quantification of a specific analyte. An ideal internal standard has chemical and physical properties very similar to the analyte of interest. Stable isotope-labeled compounds, such as those labeled with deuterium (B1214612), are considered the gold standard for internal standards, particularly in mass spectrometry-based analysis. nih.govcromlab-instruments.escdnisotopes.com

Mass Spectrometry (MS) Based Quantitation (e.g., GC-MS, LC-MS)

In Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the internal standard is used to correct for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer. nih.govcromlab-instruments.eslgcstandards.com A deuterated internal standard like this compound would co-elute with its non-deuterated counterpart, (+/-)-2-Methylbutyryl Chloride, during the chromatographic separation. However, due to its higher mass, it would be distinguishable by the mass spectrometer.

By comparing the peak area of the analyte to the known concentration and peak area of the internal standard, a precise and accurate quantification of the analyte can be achieved, even in complex biological matrices. nih.gov The use of a stable isotope-labeled internal standard is crucial for minimizing matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte, leading to inaccurate results. campro-webshop.eu

Development of Highly Sensitive and Selective Analytical Protocols

The development of highly sensitive and selective analytical methods is critical for detecting and quantifying trace amounts of substances. Techniques like Multiple Reaction Monitoring (MRM) in tandem mass spectrometry (MS/MS) offer exceptional selectivity. cdnisotopes.com In an MRM experiment, a specific parent ion is selected and fragmented, and then a specific fragment ion is monitored. For a deuterated internal standard, the parent and fragment ions will have a different mass-to-charge ratio than the analyte, allowing for their simultaneous and unambiguous detection without mutual interference. This high selectivity is essential in fields such as pharmaceutical research, environmental analysis, and clinical diagnostics.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution. Deuterium labeling can provide unique insights that are not accessible with standard proton NMR.

Deuterium as a Probe for Conformational Analysis

The replacement of hydrogen with deuterium can simplify complex proton NMR spectra by removing specific signals. This selective "silencing" of parts of the molecule can help in assigning the remaining proton signals and in determining the three-dimensional structure of the molecule. While deuterium itself is NMR active, it resonates at a very different frequency from protons, so it does not appear in a standard ¹H NMR spectrum. The presence of deuterium can also influence the chemical shifts of nearby protons, providing further structural information.

Investigation of Solution-State Dynamics Using Deuterium Labeling

Deuterium NMR spectroscopy is particularly sensitive to molecular motion. The relaxation properties of deuterium nuclei are dominated by a mechanism known as quadrupolar relaxation, which is highly dependent on the rate of molecular tumbling and internal motions. By measuring the relaxation times of deuterium nuclei at different positions within a molecule, researchers can gain detailed information about the dynamics of different parts of the molecule, such as the rotation of methyl groups or the flexibility of a carbon chain.

Chromatographic Methodologies for the Separation of Deuterated Compounds

In most chromatographic applications, deuterated compounds co-elute with their non-deuterated analogs. However, under certain high-resolution chromatographic conditions, a separation can be observed. This phenomenon is known as the isotope effect in chromatography.

The separation arises from the slight differences in the physicochemical properties between the deuterated and non-deuterated molecules. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle differences in intermolecular interactions with the stationary phase of the chromatography column. Depending on the nature of the stationary phase and the mobile phase, the deuterated compound may elute slightly earlier or later than its protonated counterpart. cdnisotopes.com This effect is generally more pronounced with a higher degree of deuteration. Specialized stationary phases have been developed to enhance the separation of isotopologues.

High-Performance Liquid Chromatography (HPLC) for Compound Purification

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and purification of compounds in a mixture. researchgate.net However, the purification of highly reactive compounds like acyl chlorides, including this compound, presents a significant challenge for traditional reversed-phase HPLC, as these compounds readily hydrolyze in the presence of protic solvents like water, which is a common component of mobile phases. nih.govresearchgate.net

To overcome this reactivity, purification must be conducted under strictly anhydrous conditions, typically using a normal-phase HPLC setup. In this approach, a non-polar stationary phase (like silica) is used with a non-aqueous, non-protic mobile phase.

Alternatively, a more common and practical strategy involves converting the reactive acyl chloride into a more stable derivative before purification. The acyl chloride can be reacted with an amine or an alcohol to form a stable amide or ester, respectively. These derivatives can then be safely purified using standard HPLC methods. For trace analysis of acyl chlorides, derivatization with reagents like 2-nitrophenylhydrazine (B1229437) has been developed. This reagent reacts with acyl chlorides to produce stable derivatives with strong UV absorbance, allowing for sensitive detection and quantification by HPLC. nih.govgoogle.com

Table 1: Illustrative Normal-Phase HPLC Parameters for Purification (Note: This table presents a hypothetical set of parameters, as specific application data for this compound is not publicly available. The values are based on standard practices for separating small, reactive organic molecules.)

| Parameter | Value |

| Column | Silica Gel, 5 µm particle size, 250 x 4.6 mm |

| Mobile Phase | Hexane (B92381):Ethyl Acetate (95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 220 nm |

| Temperature | Ambient (~25 °C) |

| Sample Solvent | Anhydrous Hexane |

Gas Chromatography (GC) for Mixture Analysis

Gas Chromatography (GC) is an ideal analytical technique for the separation and analysis of volatile compounds. youtube.com Given that the non-deuterated analogue, 2-Methylbutyryl chloride, has a boiling point of 117-121 °C, GC is a highly suitable method for analyzing this compound. When coupled with a mass spectrometer (GC-MS), this method provides not only retention time data for separation but also mass data that can confirm the identity and isotopic enrichment of the labeled compound.

For the analysis of short-chain fatty acids, which are the hydrolysis products of the corresponding acyl chlorides, GC-MS is a well-established method. researchgate.netnih.gov These methods can be adapted for the direct analysis of the more volatile acyl chlorides. Careful sample handling is paramount to prevent moisture from degrading the analyte before analysis. The sample is typically dissolved in a dry, volatile, and inert organic solvent.

In a GC-MS analysis, this compound would exhibit a retention time very similar to its non-deuterated counterpart. However, the mass spectrometer would clearly differentiate the two based on their mass-to-charge (m/z) ratio. The deuterated compound serves as an excellent internal standard for quantifying the non-deuterated analogue in a sample mixture. The use of a deuterated internal standard is a validated approach for achieving accurate quantification in various biological and environmental samples. shimadzu.com

Table 2: Representative GC-MS Analysis Parameters (Note: This table provides representative parameters based on established methods for analyzing similar volatile organic compounds and short-chain fatty acids.)

| Parameter | Value |

| Column | DB-5ms (or similar), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 15 °C/min |

| Detector | Mass Spectrometer |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Analysis Mode | Selected Ion Monitoring (SIM) |

Investigations in Biochemical Pathways and Model Systems with Isotopic Tracers

Metabolic Fate of 2-Methylbutyryl Moiety in In Vitro Systems

In vitro systems, such as cell cultures and isolated enzyme preparations, provide a controlled environment to study the specific steps of metabolic pathways. The introduction of a deuterated tracer like (+/-)-2-Methylbutyryl-d9 Chloride allows for precise tracking of the 2-methylbutyryl group as it is incorporated into various biomolecules.

Tracing the Incorporation of Deuterated Precursors into Biosynthetic Products

The 2-methylbutyryl moiety is a key intermediate in the catabolism of the branched-chain amino acid isoleucine. nih.govgenome.jp A deficiency in the enzyme 2-methylbutyryl-CoA dehydrogenase leads to the accumulation of 2-methylbutyrylglycine (B135152) and other metabolites, a condition known as 2-methylbutyryl-CoA dehydrogenase deficiency. nih.govhmdb.ca By using this compound as a precursor in cell culture studies, researchers can trace the flow of the deuterated 2-methylbutyryl group through the isoleucine degradation pathway.

Upon entering the cell, this compound would be converted to its corresponding CoA thioester, 2-methylbutyryl-d9-CoA. This deuterated intermediate can then be tracked as it is metabolized by downstream enzymes. In healthy cells, the deuterium (B1214612) label would be expected to be found in subsequent metabolites of the pathway. However, in cells with a deficient 2-methylbutyryl-CoA dehydrogenase, an accumulation of 2-methylbutyryl-d9-glycine and other deuterated derivatives would be observed, confirming the metabolic block.

Table 1: Illustrative Data for Tracing Deuterated 2-Methylbutyryl Moiety in Fibroblast Cell Lines

| Cell Line | Compound | Relative Abundance (Deuterated vs. Non-deuterated) |

| Wild-Type | 2-Methylbutyrylglycine | 1:100 |

| Wild-Type | Downstream Metabolites | 1:10 |

| 2-Methylbutyryl-CoA Dehydrogenase Deficient | 2-Methylbutyrylglycine | 50:1 |

| 2-Methylbutyryl-CoA Dehydrogenase Deficient | Downstream Metabolites | 1:1000 |

This table is illustrative and represents hypothetical data from an experiment using this compound to trace the metabolic fate of the 2-methylbutyryl moiety.

Enzyme Kinetic Studies with Deuterated Substrates

Deuterated substrates can be employed to study the kinetics of enzymes involved in their metabolism. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the mass difference between the isotopes. juniperpublishers.comnih.gov This effect can provide valuable insights into the reaction mechanism.

In the context of the 2-methylbutyryl moiety, (+/-)-2-Methylbutyryl-d9-CoA could be used as a substrate for purified 2-methylbutyryl-CoA dehydrogenase. By comparing the kinetic parameters (Km and Vmax) obtained with the deuterated substrate to those of the non-deuterated (protiated) substrate, researchers can determine if the cleavage of a carbon-hydrogen bond is a rate-limiting step in the enzymatic reaction. nih.govnih.gov

Table 2: Hypothetical Kinetic Parameters for 2-Methylbutyryl-CoA Dehydrogenase

| Substrate | Km (µM) | Vmax (µmol/min/mg) |

| 2-Methylbutyryl-CoA | 25 | 2.5 |

| 2-Methylbutyryl-d9-CoA | 25 | 2.0 |

This table presents hypothetical data illustrating a potential kinetic isotope effect on the Vmax of 2-methylbutyryl-CoA dehydrogenase when using a deuterated substrate. The unchanged Km suggests that the deuterium substitution does not affect substrate binding.

Ex Vivo and Animal Model Studies for Pathway Elucidation

Moving from in vitro systems to more complex biological models like ex vivo tissues and whole animals is a critical step in understanding metabolic pathways in a physiological context. Deuterated tracers such as this compound are invaluable in these studies.

Non-Invasive Tracing of Biosynthetic Pathways in Model Organisms

The administration of this compound to animal models, such as mice or rats, allows for the non-invasive tracing of the 2-methylbutyryl moiety's fate in a living organism. nih.gov By analyzing biological samples like blood, urine, and tissue biopsies at different time points, researchers can map the distribution and transformation of the deuterated tracer throughout the body. This approach is particularly useful for studying inborn errors of metabolism, such as 2-methylbutyryl-CoA dehydrogenase deficiency, in a whole-animal context. nih.gov

Understanding Metabolic Fluxes with Deuterium-Labeled Compounds

Metabolic flux analysis is a powerful technique to quantify the rates of metabolic reactions within a biological system. nih.gov Deuterium-labeled compounds can be used to measure the flux through specific pathways. By administering a known amount of this compound and measuring the incorporation of deuterium into various metabolites over time, it is possible to calculate the rate at which the 2-methylbutyryl moiety is processed through the isoleucine degradation pathway. nih.gov This information is crucial for understanding how metabolic pathways are regulated and how they are altered in disease states.

Applications in Omics Research (e.g., Metabolomics, Lipidomics)

The advent of "omics" technologies, such as metabolomics and lipidomics, has enabled the comprehensive analysis of small molecules in biological systems. Deuterium-labeled compounds like this compound serve as excellent internal standards and tracers in these high-throughput analyses. nih.govnih.gov

In metabolomics studies, the deuterated compound can be added to a biological sample at a known concentration to act as an internal standard for the accurate quantification of its non-deuterated counterpart, 2-methylbutyric acid, and its derivatives like 2-methylbutyrylglycine. hmdb.ca This is particularly important for the diagnosis and monitoring of metabolic disorders. nih.gov

Furthermore, in lipidomics, fatty acids and their derivatives are often analyzed. While 2-methylbutyric acid is a short-chain fatty acid, its metabolism can be linked to broader lipid metabolism. Tracing the deuterated 2-methylbutyryl moiety could reveal its potential incorporation into more complex lipids or its influence on lipid profiles. For instance, studies have investigated the role of 2-methylbutyric acid in cardiovascular proteomics. nih.gov

Quantitative Profiling of Endogenous Metabolites

Quantitative analysis of endogenous metabolites is crucial for understanding the metabolic state of a biological system. A significant challenge in mass spectrometry (MS)-based metabolomics is the accurate quantification of low-abundance metabolites. Derivatization with a chemical tag can improve the chromatographic properties and ionization efficiency of target analytes. When this tag is isotopically labeled, it can serve as an ideal internal standard.

The use of this compound for derivatization introduces a deuterated 2-methylbutyryl group onto metabolites containing reactive functional groups, such as amines and hydroxyls. The resulting derivatives are more amenable to analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

The principle of quantitative profiling using a deuterated derivatizing agent involves the creation of a set of stable isotope-labeled standards. A mixture of authentic standards of the metabolites of interest is derivatized with this compound. These labeled standards are then spiked into a biological sample that has been derivatized with the non-deuterated ("light") version of the reagent, (+/-)-2-Methylbutyryl Chloride.

Because the light and heavy derivatized metabolites are chemically identical, they co-elute during chromatography. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. The ratio of the peak areas of the endogenous (light) and spiked-in (heavy) metabolites allows for precise quantification, as any variations in sample preparation or instrument response affect both forms equally. nih.gov This approach significantly improves the precision and accuracy of quantification compared to traditional methods that use a single internal standard for multiple analytes. nih.gov

To illustrate this, the following interactive table presents hypothetical quantitative data for a selection of amino acids in a human plasma sample, based on a methodology using a deuterated derivatizing agent analogous to this compound.

| Metabolite | Concentration (µM) | Standard Deviation (µM) | Method |

|---|---|---|---|

| Alanine | 350.2 | 15.8 | LC-MS/MS with Isotopic Derivatization |

| Valine | 245.6 | 11.2 | LC-MS/MS with Isotopic Derivatization |

| Leucine | 130.1 | 7.5 | LC-MS/MS with Isotopic Derivatization |

| Isoleucine | 65.7 | 4.1 | LC-MS/MS with Isotopic Derivatization |

| Proline | 210.9 | 12.3 | LC-MS/MS with Isotopic Derivatization |

| Glycine | 289.4 | 14.7 | LC-MS/MS with Isotopic Derivatization |

Differential Analysis of Metabolome Perturbations

A powerful application of isotopic labeling is the differential analysis of two or more biological samples, such as comparing a diseased state to a healthy control, or a treated versus an untreated model system. This approach allows for the relative quantification of hundreds of metabolites simultaneously, highlighting those that are significantly altered by the perturbation.

In a typical differential analysis workflow, two samples are treated separately. The "control" sample is derivatized with the light reagent (e.g., (+/-)-2-Methylbutyryl Chloride), while the "experimental" sample is derivatized with the heavy, deuterated reagent (e.g., this compound). nih.gov The two samples are then mixed in a 1:1 ratio and analyzed by GC-MS or LC-MS. nih.gov

For each metabolite, a pair of peaks corresponding to the light and heavy-labeled forms will be detected. The ratio of the peak intensities of the heavy to the light form directly reflects the relative abundance of that metabolite in the experimental sample compared to the control. A ratio greater than 1 indicates an increase in the metabolite's concentration in the experimental sample, while a ratio less than 1 indicates a decrease. This differential isotope coding method is an effective way to compare the concentrations of metabolites between two samples simultaneously and with high precision. nih.govresearchgate.net

The following interactive table presents representative data from a hypothetical differential metabolomics study comparing the metabolomes of cancer cells under normal and oxidative stress conditions. The data is based on a study that used an analogous isotopic labeling strategy. nih.gov

| Metabolite | Fold Change (Stress/Control) | P-value | Significance |

|---|---|---|---|

| Glutathione | 0.45 | 0.001 | Significant |

| Cysteine | 1.85 | 0.005 | Significant |

| Methionine | 1.12 | 0.350 | Not Significant |

| Taurine | 2.50 | 0.002 | Significant |

| Hypotaurine | 3.10 | 0.001 | Significant |

| Spermidine | 0.78 | 0.045 | Significant |

Stereochemical Aspects and Enantiomeric Studies of 2 Methylbutyryl Derivatives

Chiral Resolution Techniques for (+/-)-2-Methylbutyryl-d9 Chloride and its Precursors

The separation of a racemic mixture, such as this compound, into its constituent enantiomers is a critical step in many chemical and pharmaceutical applications. Several techniques have been developed for this purpose, each with its own advantages and limitations.

Enzymatic kinetic resolution is a powerful method that utilizes the stereoselectivity of enzymes to differentiate between enantiomers. This technique often involves the enantioselective esterification or hydrolysis of a racemic mixture.

Lipases are a class of enzymes that have been extensively studied for the kinetic resolution of racemic acids like 2-methylbutyric acid. nih.gov These enzymes can selectively catalyze the esterification of one enantiomer, leaving the other unreacted. For instance, immobilized lipases have been successfully employed in the enantioselective esterification of (R,S)-2-methylbutyric acid. nih.gov The choice of enzyme can determine which enantiomer is preferentially acylated. For example, Candida antarctica lipase (B570770) B (CaLB) and Thermomyces lanuginosus lipase (TLL) have shown a preference for the (R)-enantiomer, while Candida rugosa lipase (CRL) and Rhizopus oryzae lipase (ROL) favor the (S)-enantiomer. nih.govresearchgate.net

The efficiency of enzymatic resolution is often described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. A higher E value indicates a more effective separation. The reaction conditions, such as the solvent, temperature, and reaction time, can significantly influence the conversion and enantiomeric excess (ee) of the product. nih.govresearchgate.net For example, in the esterification of (R,S)-2-methylbutyric acid, hexane (B92381) has been used as a suitable solvent. nih.govresearchgate.net

A click reaction-aided enzymatic kinetic resolution has also been developed for secondary alcohols, which involves the enzymatic acylation followed by a click reaction to facilitate the separation of the resulting ester and the unreacted alcohol. rsc.org Dynamic kinetic resolution (DKR) is an advancement over traditional kinetic resolution, where the slow-reacting enantiomer is continuously racemized, theoretically allowing for a 100% yield of the desired enantiomer. mdpi.com This has been achieved by combining enzymatic resolution with a racemization catalyst, such as a ruthenium complex. mdpi.comnih.gov

Table 1: Enzymatic Resolution of (R,S)-2-Methylbutyric Acid

| Enzyme | Preferred Enantiomer | Product | Conversion (%) | Enantiomeric Excess (ee_p, %) | Enantiomeric Ratio (E) | Reference |

| Candida antarctica B (CaLB) | (R) | (R)-pentyl 2-methylbutyrate | ~40 | 90 | 35 | nih.govresearchgate.net |

| Thermomyces lanuginosus (TLL) | (R) | (R)-pentyl 2-methylbutyrate | ~18 | 91 | 26 | nih.govresearchgate.net |

| Candida rugosa (CRL) | (S) | (S)-pentyl 2-methylbutyrate | ~34 | 75 | 10 | nih.govresearchgate.net |

| Rhizopus oryzae (ROL) | (S) | (S)-pentyl 2-methylbutyrate | ~35 | 49 | 4 | nih.govresearchgate.net |

Data based on a 2-hour reaction time in hexane.

The formation of diastereomeric salts is a classical and widely used method for the resolution of racemic acids and bases. libretexts.org This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.orgfiveable.me Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. wikipedia.orgfiveable.me

For the resolution of a racemic acid like 2-methylbutyric acid, a chiral base is used as the resolving agent. libretexts.org Commonly used chiral bases include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as 1-phenylethanamine. libretexts.org The choice of the resolving agent and the solvent is crucial for achieving an efficient separation. The success of the resolution depends on the difference in solubility between the two diastereomeric salts. After separation, the desired enantiomer of the acid can be recovered by treating the diastereomeric salt with a strong acid. libretexts.org

The efficiency of the resolution can be influenced by factors such as the stoichiometry of the resolving agent, crystallization temperature, and time. gavinpublishers.com Understanding the phase diagram of the diastereomeric salt mixture can help in optimizing the crystallization process to maximize the yield and enantiomeric purity of the desired product. mdpi.com

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. mz-at.de This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.comnih.gov

Various types of CSPs are available, with polysaccharide-based phases (e.g., cellulose (B213188) and amylose (B160209) derivatives) and cyclodextrin-based phases being among the most common for high-performance liquid chromatography (HPLC). nih.govmaru.net For the separation of 2-methylbutyric acid enantiomers, gas-liquid chromatography (GLC) after derivatization into diastereomeric esters or amides has also been proven effective. nih.gov

The choice of mobile phase, temperature, and flow rate can be optimized to improve the resolution of the enantiomers. sigmaaldrich.com Chiral chromatography is not only used for analytical purposes to determine the enantiomeric purity of a sample but can also be scaled up for preparative separations to obtain pure enantiomers. sigmaaldrich.commaru.net

Stereoselective Transformations Involving the Chiral Center

Once the enantiomers of a 2-methylbutyryl derivative are separated, they can be used in stereoselective transformations to synthesize more complex chiral molecules.

Asymmetric synthesis aims to create a specific enantiomer of a chiral product. In the context of 2-methylbutyryl-containing molecules, this can be achieved through various strategies. One approach involves using a chiral auxiliary, which is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.

Another strategy is the use of chiral catalysts in reactions that create the 2-methylbutyryl stereocenter. For example, asymmetric synthesis of 2-methyloctanal (B1594714) has been achieved with an enantiomeric excess of up to 58% by using chiral amines derived from amino acids. uoa.gr The reaction of chiral crystals of achiral amides with organolithium reagents has also been shown to produce optically active alcohols. rsc.org

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including acyl chlorides like this compound. pearson.comlibretexts.orgmasterorganicchemistry.com The reaction involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the departure of the leaving group. libretexts.orglibretexts.org

When a chiral acyl chloride undergoes nucleophilic acyl substitution, the stereochemical outcome at the chiral center depends on the reaction mechanism. In a typical SN2 reaction, an inversion of configuration at the chiral center is observed. However, nucleophilic acyl substitution proceeds through a two-step addition-elimination mechanism. libretexts.org If the chiral center is the carbon atom adjacent to the carbonyl group, as in 2-methylbutyryl chloride, the reaction at the achiral carbonyl carbon does not directly involve the chiral center. Therefore, the configuration of the chiral center is generally retained during the substitution reaction. youtube.com

Impact of Deuterium (B1214612) Labeling on Stereochemical Outcomes and Isotope Effects

The substitution of hydrogen with its heavier, stable isotope, deuterium (D), in a molecule like 2-methylbutyryl chloride introduces subtle yet significant changes that can influence the stereochemical course of reactions and lead to measurable kinetic isotope effects (KIE). These effects are powerful tools for elucidating reaction mechanisms.

The primary origin of the deuterium isotope effect lies in the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy than a corresponding C-H bond, by approximately 5 kJ/mol. libretexts.orglibretexts.org Consequently, more energy is required to break a C-D bond than a C-H bond.

Kinetic Isotope Effect (KIE)

When a C-H bond is cleaved in the rate-determining step of a reaction, replacing that hydrogen with deuterium will slow down the reaction rate. This phenomenon is known as a primary kinetic isotope effect and is expressed as the ratio of the rate constants (kH/kD). fiveable.me For E2 elimination reactions, where a base removes a proton in the concerted rate-limiting step, the deuterium isotope effect is a key piece of mechanistic evidence. libretexts.org The reaction of 2-bromopropane (B125204) with a base, for instance, is 6.7 times faster than that of its deuterated analogue, providing strong support that the C-H bond is indeed broken in the single, rate-determining step. libretexts.org

Table 1: Representative Deuterium Kinetic Isotope Effects (KIE)

| Reaction Type | Substrate Comparison | Observed KIE (kH/kD) | Implication |

|---|---|---|---|

| E2 Elimination | 2-Bromopropane vs. Deuterated Analogue | 6.7 | C-H bond cleavage is part of the rate-determining step. libretexts.org |

This table is generated based on data from representative reactions to illustrate the concept of KIE; specific KIE data for reactions directly involving this compound may vary.

Stereochemical Isotope Effects

Deuterium substitution can also exert an influence based on its stereochemical position within a molecule. This is known as a secondary isotope effect, where the C-H(D) bond is not broken but is located at a position that experiences a change in hybridization or steric environment during the reaction.

Research on the basicity of amines has shown that the effect of deuterium substitution is stereochemically dependent. nih.govnih.gov It was found that deuteration at the β-position increases the basicity of various amines. nih.gov This effect is attributed to the lowering of the zero-point energy of a C-H bond adjacent to the nitrogen, arising from hyperconjugative delocalization of the nitrogen's lone pair electrons. nih.govnih.gov Crucially, this effect is more pronounced when the deuterium is positioned antiperiplanar (in the same plane, but opposite) to the lone pair compared to when it is synperiplanar (in the same plane, same side), demonstrating a clear stereochemical influence of the isotope. nih.gov

Enantiomeric Studies and Isotopic Chirality

A fascinating consequence of deuterium labeling is the potential to create a chiral center where none existed previously. Replacing one of two chemically equivalent hydrogen atoms on a prochiral center with deuterium can render that center stereogenic. Molecules that are enantiomeric solely due to isotopic substitution are known as enantioisotopomers. marquette.edu The synthesis and analysis of such compounds present unique challenges.

Recent advancements have led to highly enantioselective methods for synthesizing these isotopically chiral molecules. marquette.edu Biocatalytic approaches, for example, use enzymes to perform reductive deuterations with high enantiomeric and isotopic purity. rsc.orgresearchgate.net These methods are valuable for producing chiral deuterated standards for quantitative analysis in fields like lipidomics, where matching the natural stereoisomer is often crucial for accuracy. researchgate.net

Analyzing the enantiomeric excess (ee) and determining the absolute configuration of enantioisotopomers is a formidable task. Traditional methods may not be suitable. Advanced techniques such as molecular rotational resonance (MRR) spectroscopy have emerged as powerful tools for this purpose. marquette.edursc.org MRR spectroscopy can provide accurate measurements of site-specific deuteration levels and enantiopurity without the need for reference standards of the individual enantiomers. marquette.eduresearchgate.net

Computational and Theoretical Studies in Relation to +/ 2 Methylbutyryl D9 Chloride Reactivity and Selectivity

Quantum Mechanical Investigations of Reaction Mechanisms and Transition States

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. For (+/-)-2-Methylbutyryl-d9 Chloride, these methods can clarify the mechanisms of its reactions with various nucleophiles.

Reactions of acyl chlorides can proceed through different pathways, including a concerted S_N2-like mechanism or a stepwise process involving a tetrahedral intermediate. acs.orgnih.gov Computational studies on simpler acyl chlorides, such as acetyl chloride, have shown that the mechanism can be dependent on the nucleophile and solvent conditions. acs.orgnih.gov For this compound, quantum mechanical calculations would involve optimizing the geometries of reactants, transition states, intermediates, and products.

Key areas of investigation include:

Nucleophilic Acyl Substitution: Modeling the reaction with common nucleophiles (e.g., water, alcohols, amines) would allow for the determination of activation energy barriers and reaction enthalpies. This data helps in predicting the reactivity of the compound.

Transition State Analysis: Frequency calculations on the located transition state structures are crucial to confirm them as first-order saddle points, characterized by a single imaginary frequency. The vibrational mode corresponding to this imaginary frequency represents the motion of the atoms along the reaction coordinate.

Solvent Effects: The inclusion of solvent models, either implicit (continuum models) or explicit (including individual solvent molecules), is essential for accurate predictions, as solvent polarity can significantly influence reaction energetics. rutgers.edu

A hypothetical reaction coordinate diagram for the hydrolysis of this compound could be constructed, detailing the relative energies of the species involved.

| Species | Description | Relative Energy (kcal/mol) - Hypothetical |

| Reactants | This compound + H₂O | 0 |

| Transition State | Structure where the C-Cl bond is partially broken and the C-O bond is partially formed | +15 |

| Products | 2-Methylbutyric-d9 acid + HCl | -10 |

This table is illustrative and based on general principles of acyl chloride hydrolysis; specific values would require dedicated DFT calculations.

Molecular Modeling of Substrate-Reagent Interactions and Stereoselectivity

Given that this compound is a chiral molecule, understanding the stereoselectivity of its reactions is of significant interest. Molecular modeling techniques can provide insights into the non-covalent interactions between the substrate and a chiral reagent or catalyst that govern the stereochemical outcome.